N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzoylation and Phenylation:
Sulfonylation: The benzylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Benzoyl Derivatives: Compounds containing benzoyl groups, such as benzoyl peroxide.
Sulfonyl Derivatives: Compounds with sulfonyl groups, such as sulfonamides.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c28-21(17-33(30,31)16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(32-25)23(29)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDIUAWWNBOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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